molecular formula C6H12ClNO4 B2959474 2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride CAS No. 86970-16-3

2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride

Cat. No.: B2959474
CAS No.: 86970-16-3
M. Wt: 197.62
InChI Key: QDBXAOKMEBAGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride is a chemical compound with significant importance in various scientific fields. It is characterized by the presence of an aminomethyl group attached to a butanedioic acid backbone, with a hydrochloride salt form. This compound is known for its versatility and utility in synthetic chemistry, biological research, and industrial applications.

Scientific Research Applications

2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of complex molecules.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for pharmaceutical compounds and is involved in drug development processes.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to various industrial processes.

Safety and Hazards

The safety data sheet for a similar compound, 2-Picolylamine, indicates that it is combustible, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride typically involves the reaction of 2-methylbutanedioic acid with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group plays a crucial role in binding to these targets, influencing biochemical pathways and cellular processes. The exact pathways and molecular targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: Similar in structure but with different functional groups, used in buffer solutions and cosmetics.

    Aminomethyl group derivatives: Various compounds containing the aminomethyl group, each with unique properties and applications.

Uniqueness

2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride stands out due to its specific combination of functional groups, which confer unique reactivity and versatility. Its ability to participate in diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

2-(aminomethyl)-2-methylbutanedioic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-6(3-7,5(10)11)2-4(8)9;/h2-3,7H2,1H3,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBXAOKMEBAGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.